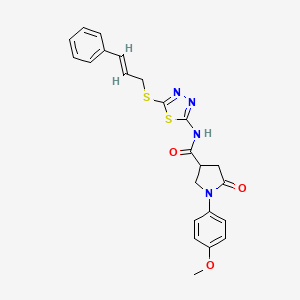![molecular formula C17H20N4O4 B2888635 N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 929823-13-2](/img/structure/B2888635.png)
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is a complex organic compound featuring an indole ring system conjugated to a piperazine ring and a beta-alanine moiety. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Piperazine Formation: Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.
Coupling Reaction: The indole and piperazine units can be coupled using carbonyl chemistry, typically involving the formation of an amide bond between the carboxylic acid group of the indole and the amine group of the piperazine.
Beta-Alanine Attachment: The beta-alanine moiety can be introduced through a peptide coupling reaction, often using reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions can be performed on the indole and piperazine rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidized Indoles: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduced Piperazines: Piperazine derivatives with reduced functional groups.
Substituted Derivatives: Indole and piperazine derivatives with various substituents.
科学的研究の応用
Chemistry: This compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its indole and piperazine rings are valuable in constructing diverse chemical structures.
Biology: The compound has potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in biological assays to study these activities.
Medicine: Due to its biological activity, it is being explored for use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including dyes, pigments, and agrochemicals.
作用機序
The exact mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The indole ring system is known to interact with various biological targets, while the piperazine ring can enhance the compound's ability to cross cell membranes.
類似化合物との比較
N-(1H-indol-3-ylcarbonyl)glycine: Similar structure but lacks the piperazine ring.
N-(1H-indol-3-ylcarbonyl)piperazine: Similar structure but lacks the beta-alanine moiety.
Indole-3-carboxylic acid derivatives: Various derivatives of indole-3-carboxylic acid with different substituents.
Uniqueness: N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is unique due to the combination of the indole ring, piperazine ring, and beta-alanine moiety, which provides a distinct set of chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
3-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(23)5-6-18-17(25)21-9-7-20(8-10-21)16(24)13-11-19-14-4-2-1-3-12(13)14/h1-4,11,19H,5-10H2,(H,18,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFDZZDTNIQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)
![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2888561.png)




![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
